N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide
Overview
Description
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide, also known as AT-101, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. AT-101 is a member of the family of compounds known as BH3 mimetics, which work by mimicking the activity of the BH3 domain of pro-apoptotic proteins.
Mechanism of Action
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide works by mimicking the activity of the BH3 domain of pro-apoptotic proteins. The BH3 domain is a conserved region of pro-apoptotic proteins that binds to anti-apoptotic proteins such as Bcl-2 and Bcl-xL, thereby neutralizing their activity. By mimicking the BH3 domain, this compound is able to bind to and inhibit the activity of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in a wide variety of cancer cell lines, including those derived from breast, prostate, lung, and colon cancers. It has also been shown to enhance the activity of chemotherapy drugs in cancer cells. In addition, this compound has been shown to inhibit the growth of tumors in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide is that it has been extensively studied in vitro and in vivo, making it a well-characterized compound for use in laboratory experiments. However, one limitation is that it has not yet been approved for clinical use, so its potential therapeutic benefits in humans are still being investigated.
Future Directions
There are several potential future directions for research on N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide. One area of interest is the development of combination therapies that incorporate this compound with other chemotherapy drugs. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Additionally, further studies are needed to investigate the potential use of this compound in other diseases beyond cancer, such as autoimmune disorders.
Scientific Research Applications
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This compound has also been shown to enhance the activity of chemotherapy drugs in cancer cells, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-4-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-15(26)23-19-11-13-20(14-12-19)24-22(28)25-21(27)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,1H3,(H,23,26)(H2,24,25,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJDYEZTWWHTMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199325 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.